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Compound of Interest

Compound Name:
Phenylmethyl N-(10-

bromodecyl)carbamate

Cat. No.: B15546748 Get Quote

Phenylmethyl N-(10-bromodecyl)carbamate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activity of Phenylmethyl N-(10-bromodecyl)carbamate. The

information is intended for researchers, scientists, and professionals involved in drug

development and chemical synthesis.

Core Chemical Properties
Phenylmethyl N-(10-bromodecyl)carbamate is a carbamate ester containing a long-chain

bromoalkane. Carbamates are a well-established class of compounds with diverse applications

in pharmaceuticals and agrochemicals, often acting as inhibitors of enzymes such as

acetylcholinesterase. The presence of a terminal bromine atom in the decyl chain offers a

reactive handle for further chemical modifications, making this compound a potentially valuable

intermediate in the synthesis of more complex molecules, including radiolabeled tracers or

targeted therapeutic agents.

While specific experimental data for this compound, such as melting and boiling points, are not

widely available in published literature, its fundamental properties have been reported and are
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summarized below.

Property Value

Molecular Formula C18H28BrNO2

Molecular Weight 370.3 g/mol

CAS Number 1555589-26-8

Purity Typically ≥98%

Solubility Soluble in Dichloromethane (DCM)

Storage Conditions -20°C

Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of Phenylmethyl N-(10-
bromodecyl)carbamate is not explicitly documented in readily accessible scientific literature.

However, based on general principles of organic chemistry, a plausible and commonly

employed synthetic route would involve the reaction of 10-bromodecan-1-amine with benzyl

chloroformate. This reaction is a standard method for the formation of N-benzyl carbamates

(Cbz group protection of amines).

Proposed Synthesis of Phenylmethyl N-(10-
bromodecyl)carbamate
This protocol is a generalized procedure and may require optimization for specific laboratory

conditions.

Materials:

10-bromodecan-1-amine hydrochloride

Benzyl chloroformate

Sodium bicarbonate (NaHCO3) or another suitable base (e.g., triethylamine)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15546748?utm_src=pdf-body
https://www.benchchem.com/product/b15546748?utm_src=pdf-body
https://www.benchchem.com/product/b15546748?utm_src=pdf-body
https://www.benchchem.com/product/b15546748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Amine Free-Basing: Dissolve 10-bromodecan-1-amine hydrochloride in water and add a

saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract

the free amine into dichloromethane (3 x 50 mL). Combine the organic layers, dry over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the

free 10-bromodecan-1-amine.

Carbamate Formation: Dissolve the 10-bromodecan-1-amine (1.0 eq) in dichloromethane in

a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice

bath.

Add sodium bicarbonate (2.0 eq) to the solution.

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate

solution, and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product. Purify the crude product by silica gel
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column chromatography using a gradient of ethyl acetate in hexanes to obtain pure

Phenylmethyl N-(10-bromodecyl)carbamate.

Characterization: The purified product should be characterized by 1H NMR, 13C NMR, and

mass spectrometry to confirm its identity and purity. While specific spectra for this exact

compound are not publicly available, the expected shifts would be consistent with the

proposed structure.

Synthesis Workflow

Starting Materials

10-bromodecan-1-amine

Reaction in DCM
with Base (e.g., NaHCO3)

Benzyl Chloroformate

Aqueous Work-up

Purification by
Column Chromatography

Phenylmethyl N-(10-bromodecyl)carbamate
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A generalized workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action
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Carbamate-containing compounds are well-known for their ability to inhibit acetylcholinesterase

(AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition

of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic

neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and

in the treatment of conditions such as myasthenia gravis and Alzheimer's disease.

While no specific biological studies on Phenylmethyl N-(10-bromodecyl)carbamate have

been found, it is reasonable to hypothesize that it may act as an AChE inhibitor. The

phenylmethyl carbamate moiety would likely be responsible for the inhibitory activity, while the

10-bromodecyl chain could influence its pharmacokinetic properties, such as membrane

permeability and binding affinity.

Acetylcholinesterase Inhibition Signaling Pathway
The fundamental role of acetylcholinesterase is to terminate the nerve impulse at cholinergic

synapses by hydrolyzing acetylcholine. Carbamate inhibitors interfere with this process by

reacting with the serine residue in the active site of AChE, forming a carbamoylated enzyme

that is much more stable and slower to hydrolyze than the acetylated enzyme. This effectively

inactivates the enzyme, leading to the accumulation of acetylcholine and subsequent

overstimulation of acetylcholine receptors.
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Acetylcholinesterase Inhibition by Carbamates
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Mechanism of acetylcholinesterase inhibition by carbamates.

Experimental Protocol: Acetylcholinesterase
Inhibition Assay
To evaluate the potential of Phenylmethyl N-(10-bromodecyl)carbamate as an AChE

inhibitor, a standard in vitro colorimetric assay based on Ellman's reagent can be employed.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.

Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to

produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by

measuring the absorbance at 412 nm. The rate of color development is proportional to the

AChE activity.

Materials:
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Acetylcholinesterase (from electric eel or human recombinant)

Acetylthiocholine iodide (ATCI)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

Phenylmethyl N-(10-bromodecyl)carbamate (test compound)

Donepezil or another known AChE inhibitor (positive control)

Dimethyl sulfoxide (DMSO)

96-well microplate

Microplate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of AChE in Tris-HCl buffer.

Prepare a stock solution of ATCI in deionized water.

Prepare a stock solution of DTNB in Tris-HCl buffer.

Prepare a stock solution of Phenylmethyl N-(10-bromodecyl)carbamate and the positive

control in DMSO. Perform serial dilutions in Tris-HCl buffer to achieve the desired test

concentrations. The final DMSO concentration in the assay should be kept below 1%.

Assay Setup (in a 96-well plate):

Blank wells: 150 µL Tris-HCl buffer, 50 µL DTNB solution.

Control wells (100% activity): 100 µL Tris-HCl buffer, 50 µL DTNB solution, 50 µL ATCI

solution, and 20 µL of the vehicle (buffer with the same DMSO concentration as the test

wells).
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Test wells: 100 µL Tris-HCl buffer containing the test compound at various concentrations,

50 µL DTNB solution, 50 µL ATCI solution.

Enzyme Addition and Incubation:

Add 20 µL of the AChE solution to the control and test wells to initiate the reaction. Do not

add enzyme to the blank wells.

Incubate the plate at 37 °C.

Measurement:

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15

minutes) using a microplate reader.

Data Analysis:

Calculate the rate of reaction (change in absorbance per minute) for each well.

The percentage of inhibition can be calculated using the following formula: % Inhibition =

[1 - (Rate of test well / Rate of control well)] x 100

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the

IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion
Phenylmethyl N-(10-bromodecyl)carbamate is a compound with potential applications in

medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. Its

synthesis can be achieved through established carbamate formation reactions. Based on its

chemical structure, it is a putative acetylcholinesterase inhibitor. The provided experimental

protocol for AChE inhibition offers a robust method to validate this hypothesis and quantify its

inhibitory potency. The presence of the bromodecyl chain provides a versatile point for further

chemical elaboration, enabling the development of more complex and potentially more potent

and selective therapeutic agents. Further research is warranted to fully elucidate the chemical

and biological properties of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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